![molecular formula C6H7ClN2O3S B2464838 2-Chloro-5-methoxypyridine-3-sulfonamide CAS No. 1773488-09-7](/img/structure/B2464838.png)
2-Chloro-5-methoxypyridine-3-sulfonamide
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Overview
Description
“2-Chloro-5-methoxypyridine-3-sulfonamide” is a sulfonamide derivative of pyridine. It has a molecular weight of 222.65 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2O3S/c1-12-4-2-5 (13 (8,10)11)6 (7)9-3-4/h2-3H,1H3, (H2,8,10,11)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 222.65 .
Scientific Research Applications
Antitumor Activity
2-Chloro-5-methoxypyridine-3-sulfonamide, along with other sulfonamide compounds, has been evaluated for antitumor activities. For example, Owa et al. (2002) studied the antitumor sulfonamides N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, revealing their potential as cell cycle inhibitors and progression to clinical trials. These compounds have shown preliminary clinical activities, highlighting their relevance in medicinal genomics and oncology research (Owa et al., 2002).
Antibacterial Properties
Sulfonamide derivatives, including those similar to this compound, have been studied for their antibacterial properties. Aziz‐ur‐Rehman et al. (2013) synthesized and evaluated a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, demonstrating moderate to good antibacterial activity against various bacterial strains. This indicates the potential use of these compounds in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Tubulin Polymerization Inhibition
Sulfonamide drugs, including those related to this compound, have been identified as inhibitors of tubulin polymerization, a critical process in cell division. Banerjee et al. (2005) found that certain diarylsulfonamides with an indole scaffold bind to the colchicine site of tubulin, inhibiting its polymerization. This research suggests potential applications in developing antimitotic agents for cancer therapy (Banerjee et al., 2005).
Environmental Impact and Detection
Research by Premarathne et al. (2017) focused on the detection of sulfonamides in animal tissues, including chicken and eggs, using high-performance liquid chromatography. This study underscores the importance of monitoring sulfonamide residues in food products for safety and regulatory compliance (Premarathne et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-methoxypyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCMPVSOBUELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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